molecular formula C10H8N4O4 B2391854 methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate CAS No. 167626-49-5

methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate

Cat. No.: B2391854
CAS No.: 167626-49-5
M. Wt: 248.198
InChI Key: KZFMQWPQIKIILW-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is an organic compound with the molecular formula C10H8N4O4 It is a derivative of benzenecarboxylate, featuring a nitro group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate typically involves the nitration of methyl benzoate followed by the introduction of the triazole ring. One common method includes:

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 3-nitrobenzoate.

    Triazole Introduction: The nitro compound is then reacted with 1H-1,2,4-triazole in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the triazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the triazole ring, making it less versatile in chemical reactions.

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Lacks the nitro group, which reduces its potential as an antimicrobial agent.

Uniqueness

Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is unique due to the combination of the nitro group and the triazole ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-nitro-4-(1,2,4-triazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c1-18-10(15)7-2-3-8(9(4-7)14(16)17)13-6-11-5-12-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFMQWPQIKIILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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